molecular formula C25H22N2O5 B2910604 N-(3,4-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide CAS No. 888448-50-8

N-(3,4-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide

Cat. No.: B2910604
CAS No.: 888448-50-8
M. Wt: 430.46
InChI Key: GMRGSNYQOWLAEF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide, commonly known as DMBA-N-methylanthranilic acid, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of benzofuran derivatives and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of DMBA-N-methylanthranilic acid is not well understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
DMBA-N-methylanthranilic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

DMBA-N-methylanthranilic acid has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, one limitation of DMBA-N-methylanthranilic acid is that its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of DMBA-N-methylanthranilic acid. One possible direction is to investigate its potential as an anti-inflammatory agent in vivo. Another direction is to study its effects on other signaling pathways in cells. Finally, DMBA-N-methylanthranilic acid could be further developed as a fluorescent probe for the detection of ROS in cells.

Synthesis Methods

DMBA-N-methylanthranilic acid can be synthesized by reacting 3,4-dimethoxyphenylacetic acid with N-methylanthranilic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

DMBA-N-methylanthranilic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antitumor, and antioxidant properties. It has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-15-8-4-5-9-17(15)24(28)27-22-18-10-6-7-11-19(18)32-23(22)25(29)26-16-12-13-20(30-2)21(14-16)31-3/h4-14H,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRGSNYQOWLAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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